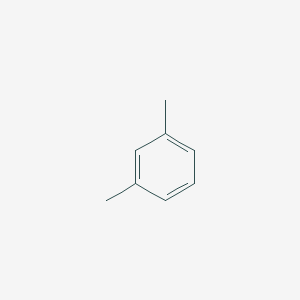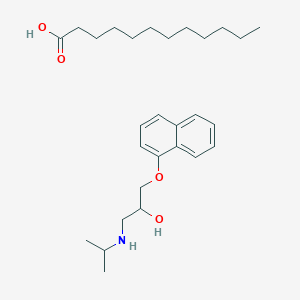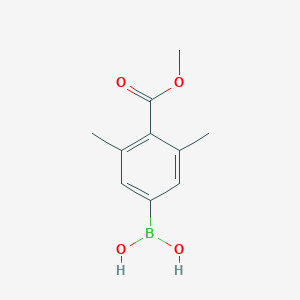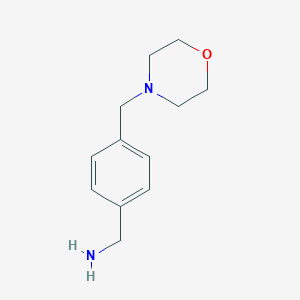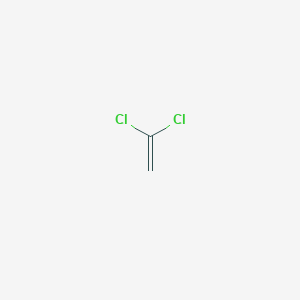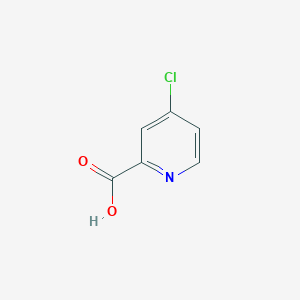![molecular formula C14H11N5O2 B151706 Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate CAS No. 131203-85-5](/img/structure/B151706.png)
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate, also known as MTTC, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MTTC has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research.
Wirkmechanismus
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that regulate cellular processes. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to be a potent inhibitor of PKC, with high selectivity for the enzyme.
Biochemische Und Physiologische Effekte
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to have significant effects on the biochemical and physiological processes of cells. It has been demonstrated to induce apoptosis in cancer cells and inhibit cell growth and proliferation. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of the enzyme in various cellular processes. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. However, the synthesis method for Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is complex, and the compound is expensive, which limits its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the use of Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate in scientific research. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the effects of PKC inhibitors on other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate in combination with other drugs to enhance its efficacy is an area of ongoing research.
Synthesemethoden
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and requires strict safety protocols to be followed.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is commonly used in scientific research to study the role of PKC in various cellular processes. It has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool in scientific research. Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate is used to investigate the signaling pathways that regulate cell growth, differentiation, and apoptosis. It is also used to study the effects of PKC inhibitors on cancer cells and other diseases.
Eigenschaften
CAS-Nummer |
131203-85-5 |
|---|---|
Produktname |
Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate |
Molekularformel |
C14H11N5O2 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate |
InChI |
InChI=1S/C14H11N5O2/c1-21-14(20)19-13-17-9-3-2-8-11(12(9)18-13)7-4-5-15-6-10(7)16-8/h2-6,16H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
YSBCTJITGUKJHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonyme |
Carbamic acid, (1,6-dihydropyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazol-2-yl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



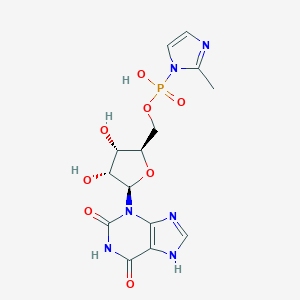
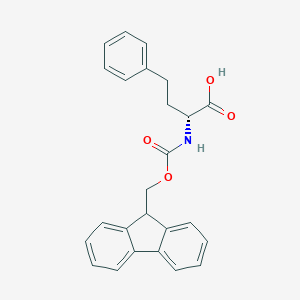
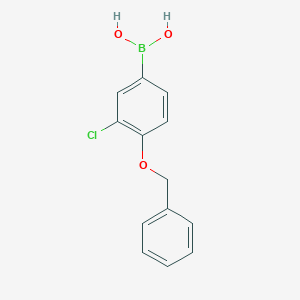
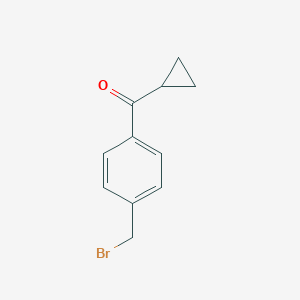

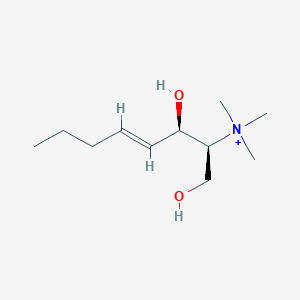
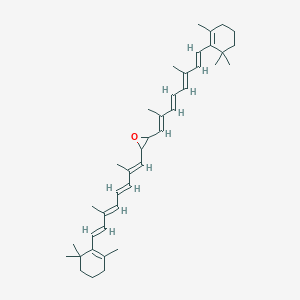
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
